molecular formula C16H14FNO3 B3037203 1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone CAS No. 477320-48-2

1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone

Cat. No. B3037203
CAS RN: 477320-48-2
M. Wt: 287.28 g/mol
InChI Key: LMFTWEOATGQZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone, also known as 4-FA, is a synthetic stimulant drug that falls under the class of substituted phenethylamines. It is a derivative of the phenethylamine 2C-B and has been used in research as a pharmacological tool to investigate the effects of various psychoactive compounds on the central nervous system. 4-FA has a wide range of effects, including stimulant, hallucinogenic, and empathogenic, which have been studied in both laboratory and clinical settings.

Scientific Research Applications

Molecular Structures and Intermolecular Interactions

1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone and its analogs have been studied for their molecular structures and intermolecular interactions. A study on closely related compounds revealed that they adopt similar molecular conformations, but differ in their intermolecular interactions, such as hydrogen bonds and pi-pi stacking, which are critical for understanding their chemical behavior and potential applications (Mahesha et al., 2019).

Synthesis and Biological Evaluation

This compound has been explored in the context of synthesizing new chemical entities. For instance, derivatives involving the 1,3-benzodioxol-5-yl moiety have been synthesized and tested for various biological activities, including anti-inflammatory and antibacterial properties. Such studies contribute to the development of novel compounds with potential therapeutic applications (Husain et al., 2009).

Chemical Synthesis and Characterization

Research has also focused on the efficient synthesis and characterization of novel compounds incorporating the 1,3-benzodioxol nucleus. The structural elucidation of these compounds is essential for understanding their chemical properties and potential uses in various fields, such as material science or pharmaceuticals (Chauhan et al., 2008).

Spectroscopic and Quantum Mechanical Investigations

The compound's molecular geometry and electronic structure have been investigated using quantum mechanical methods and spectroscopic analysis. Such studies provide theoretical support for spectral detection technology and contribute to our understanding of the electronic structures of compounds like 1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone (Ragamathunnisa M et al., 2015).

Supramolecular Structures and Aggregation

Research has been conducted on the supramolecular structures and aggregation behavior of derivatives of 1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone. Understanding these properties is crucial for applications in material science, where the aggregation behavior of molecules can significantly influence material properties (Low et al., 2004).

Fragrance Material Review

This compound and its derivatives have been reviewed for their use as fragrance ingredients. The toxicologic and dermatologic aspects of these materials are crucial for ensuring their safe use in consumer products (Mcginty et al., 2012).

Enantioselective Synthesis

Studies have also focused on the enantioselective synthesis of derivatives of this compound, which is important in the field of asymmetric synthesis and pharmaceuticals, where the enantiomeric purity of a compound can significantly impact its biological activity (Clark et al., 1999).

Drug Synthesis and Characterization

The compound has been involved in the synthesis and characterization of various drugs and chemical agents, contributing to the development of new therapeutic agents and understanding their pharmacological profiles (Sato et al., 1978).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-fluoroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-12-2-4-13(5-3-12)18-8-7-14(19)11-1-6-15-16(9-11)21-10-20-15/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFTWEOATGQZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176848
Record name 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone

CAS RN

477320-48-2
Record name 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477320-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROANILINO)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone
Reactant of Route 3
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.